molecular formula C13H16O3 B1294900 Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- CAS No. 6947-81-5

Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-

Cat. No. B1294900
M. Wt: 220.26 g/mol
InChI Key: CRTBQADLERFRSD-UHFFFAOYSA-N
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Patent
US05525736

Procedure details

Cumene 10d (99%, 4.8eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 120 h according to the general procedure. Extractive purification of the crude product afforded white crystals of 11d were obtained in 83% yield. 1H-NMR: 7.92 (d, 2H, Ar--H); 7.32 (d, 2H, Ar--H); 3.30 (t, 2H, CH2CH2COOH); 2.97 (sept., 1H,CH(CH3)2); 2.81 (t, 2H, CH2CH2COOH); 1.27 (d, 6H, CH(CH3)2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH3:9])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1.[Al+3].[Cl-].[Cl-].[Cl-]>>[CH:7]([C:1]1[CH:6]=[CH:5][C:4]([C:10]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[O:16])=[CH:3][CH:2]=1)([CH3:9])[CH3:8] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Extractive purification of the crude product

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C(=O)CCC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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